

SR-717 Free Acid: A Preliminary Toxicity Overview for Drug Development Professionals

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Compound of Interest

Compound Name: SR-717 free acid

Cat. No.: B3039196

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, showing promise in oncology and as a radioprotective agent. As with any therapeutic candidate, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a summary of the currently available preliminary toxicity data for **SR-717 free acid**. It is important to note that comprehensive preclinical toxicology data from formal IND-enabling studies are not publicly available at this time. The information presented herein is based on the available Safety Data Sheet (SDS) and findings from in vivo studies focused on efficacy. This document is intended to provide a preliminary overview for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. Based on the available Safety Data Sheet, **SR-717 free acid** has been classified according to the following hazard categories.

Table 1: GHS Hazard Classification for **SR-717 Free Acid**

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	Category 3	H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet

It is noteworthy that the available documentation indicates that no component of **SR-717 free acid** is classified as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Preclinical Safety and In Vivo Observations

While specific IND-enabling toxicology studies for **SR-717 free acid** are not publicly available, several in vivo studies in mice have been conducted to evaluate its therapeutic efficacy. These studies, while not designed for formal toxicity assessment, provide some initial insights into the tolerability of the compound at pharmacologically active doses.

Table 2: Summary of Dosing in Murine In Vivo Studies

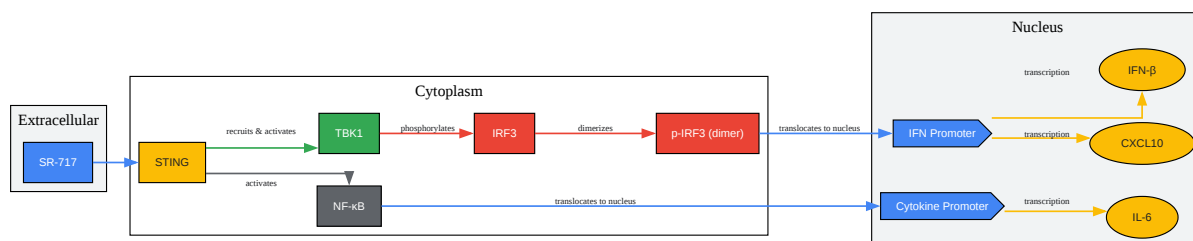
Dosing Regimen	Route of Administration	Vehicle	Observed Outcomes	Reference
30 mg/kg	Intraperitoneal	Not specified	Anti-tumor activity	[1]
Not specified	Intraperitoneal	Normal Saline	Improved survival rate, increased body weight, protection from radiation-induced damage	[2]

These studies suggest that SR-717 is active in vivo at these dose levels, but they do not provide a comprehensive safety profile. A full preclinical toxicology program would be required to determine the No Observed Adverse Effect Level (NOAEL) and to fully characterize the dose-dependent toxicity.

Mechanism of Action and Signaling Pathways

SR-717 functions as a direct agonist of the STING protein, a key mediator of innate immunity. Activation of STING by SR-717 triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation is central to its anti-tumor and radioprotective effects.

The binding of SR-717 to STING initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN- β). Concurrently, the STING pathway can also activate the NF- κ B pathway, leading to the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6).



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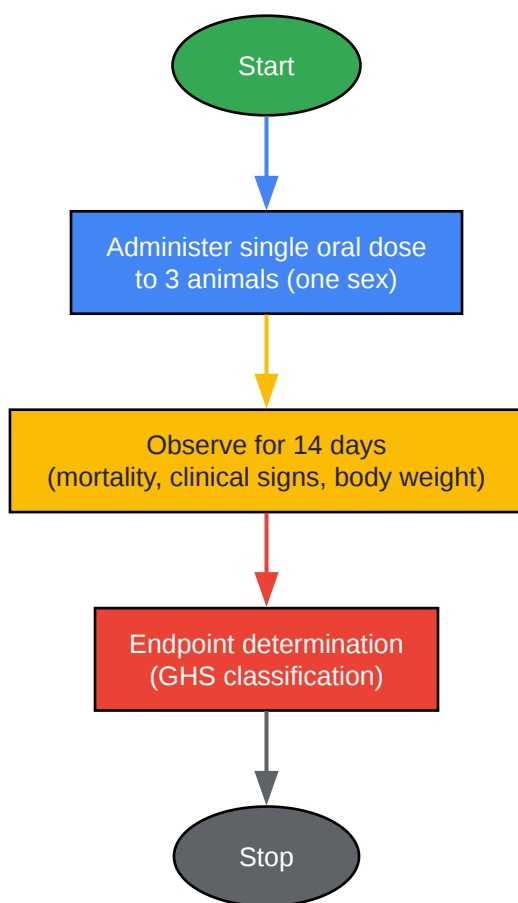
Figure 1: SR-717 Induced STING Signaling Pathway

Experimental Protocols for Preclinical Toxicity Assessment

While specific protocols for **SR-717 free acid** are not available, standard preclinical toxicology studies are guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are examples of experimental workflows for key acute toxicity studies that would typically be part of an IND-enabling toxicology program.

Acute Oral Toxicity (OECD 423)

This study is designed to determine the acute oral toxicity of a substance.

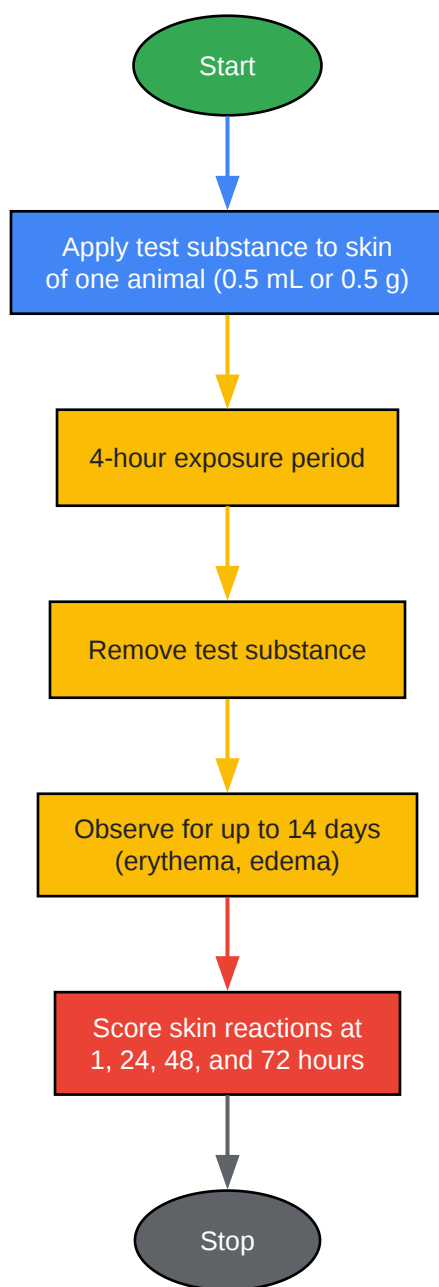


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Figure 2: Workflow for Acute Oral Toxicity Study (OECD 423)

Acute Dermal Irritation/Corrosion (OECD 404)

This study evaluates the potential for a substance to cause skin irritation or corrosion.

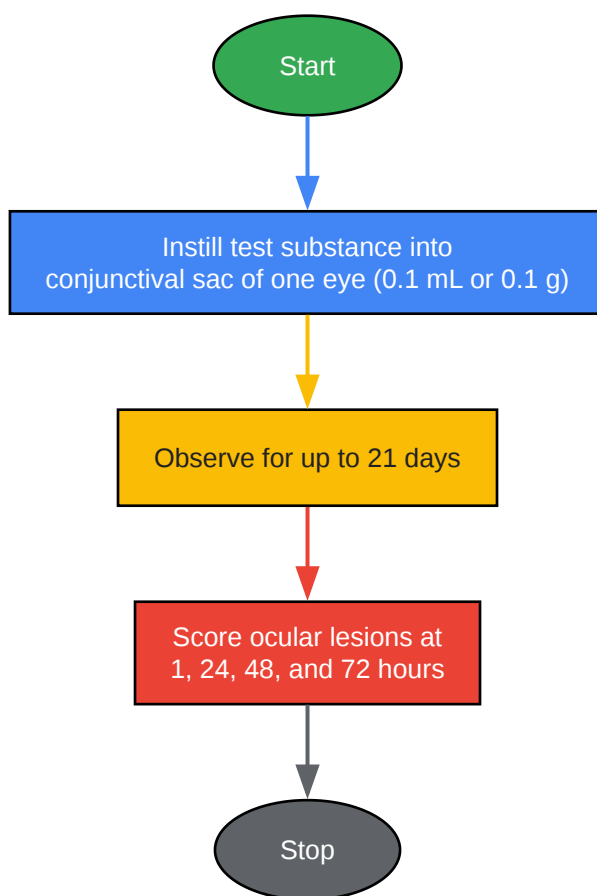


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Figure 3: Workflow for Acute Dermal Irritation Study (OECD 404)

Acute Eye Irritation/Corrosion (OECD 405)

This study assesses the potential of a substance to cause eye irritation or damage.



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